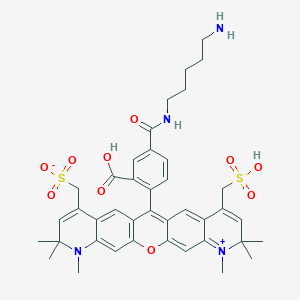
APDye 594 Cadaverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APDye 594 Cadaverine: is a carbonyl reactive building block used to modify carboxylic groups in the presence of activators or activated esters through a stable amide bond . It is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 . This compound is widely used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: APDye 594 Cadaverine is synthesized by modifying carboxylic groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), or activated esters like NHS (N-Hydroxysuccinimide) esters . The reaction typically involves forming a stable amide bond between the cadaverine and the carboxylic group.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods. The process ensures high purity and consistency of the product, which is crucial for its applications in research and industry .
化学反应分析
Types of Reactions: APDye 594 Cadaverine primarily undergoes substitution reactions where it reacts with carboxylic acids, aldehydes, and ketones . It can also react with glutamine residues through an enzyme-catalyzed transamidation reaction .
Common Reagents and Conditions:
Carboxylic Acids: Reacts in the presence of coupling agents like EDC or DCC.
Aldehydes and Ketones: Reacts under mild conditions to form stable products.
Glutamine Residues: Reacts via enzyme-catalyzed transamidation.
Major Products: The major products formed from these reactions are amide bonds, which are stable and useful for various labeling and tracking applications .
科学研究应用
Chemistry: APDye 594 Cadaverine is used as a reactive dye for labeling proteins via a carboxylic acid moiety. It is also employed as a polar tracer due to its bright fluorescence and water solubility .
Biology: In biological research, it is used for cell tracking and tracing applications. The dye can be fixed in cells by treatment with formaldehyde or glutaraldehyde, making it useful for imaging and flow cytometry .
Medicine: this compound is used in medical research for labeling and detecting specific proteins and peptides. It helps in studying cellular processes and diagnosing diseases .
Industry: In the industrial sector, it is used for labeling and localization of tissues, cells, and biomolecules in biomedical research .
作用机制
APDye 594 Cadaverine exerts its effects by forming stable amide bonds with carboxylic groups in the presence of activators or activated esters . The molecular targets include carboxylic acids, aldehydes, ketones, and glutamine residues . The pathways involved in its mechanism of action are primarily substitution reactions and enzyme-catalyzed transamidation .
相似化合物的比较
属性
分子式 |
C40H46N4O10S2 |
|---|---|
分子量 |
806.9 g/mol |
IUPAC 名称 |
[13-[4-(5-aminopentylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C40H46N4O10S2/c1-39(2)19-24(21-55(48,49)50)27-15-30-34(17-32(27)43(39)5)54-35-18-33-28(25(22-56(51,52)53)20-40(3,4)44(33)6)16-31(35)36(30)26-11-10-23(14-29(26)38(46)47)37(45)42-13-9-7-8-12-41/h10-11,14-20H,7-9,12-13,21-22,41H2,1-6H3,(H3-,42,45,46,47,48,49,50,51,52,53) |
InChI 键 |
PMLMXDFLDAUSPC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCN)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


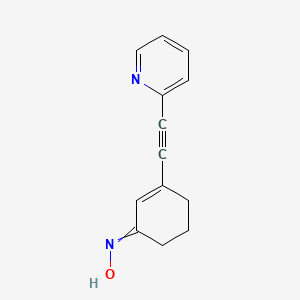
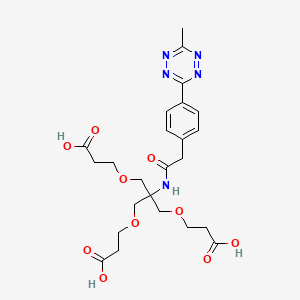
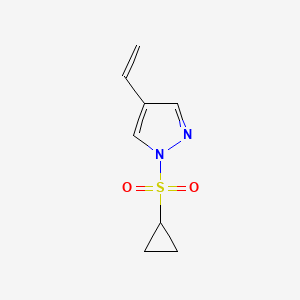
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
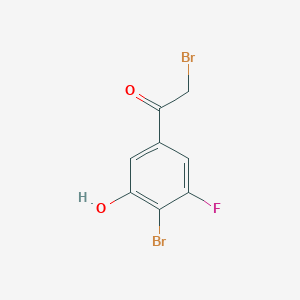
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
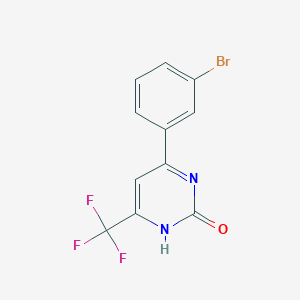

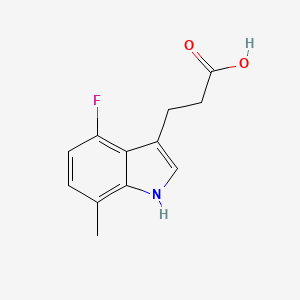

![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
